molecular formula C16H16N2O8S B1394337 Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate CAS No. 651729-58-7

Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate

Cat. No.: B1394337
CAS No.: 651729-58-7
M. Wt: 396.4 g/mol
InChI Key: WTUDJMJAHNANBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate is a chemical building block of interest in synthetic and medicinal chemistry research. This compound features a sulfonamide group bridging two aromatic rings—one containing a methoxy and a nitro substituent, and the other linked to a methyl acetate group via an ether bond. This specific molecular architecture, particularly the sulfonamide linkage and nitro group, suggests its potential utility as a key intermediate in the synthesis of more complex molecules . Researchers may explore its application in developing novel compounds for various fields, drawing parallels to the use of structurally similar nitro- and methoxy-containing compounds in scientific studies . The presence of multiple functional groups makes it a versatile precursor for further chemical modifications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O8S/c1-24-12-5-8-14(15(9-12)18(20)21)17-27(22,23)13-6-3-11(4-7-13)26-10-16(19)25-2/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUDJMJAHNANBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₆H₁₆N₂O₈S
  • CAS Number : 651729-58-7
  • Molecular Weight : 396.37 g/mol
  • Structure : The compound features a methoxy group, a nitrophenyl moiety, and a sulfonamide functional group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.5 μg/mL
Escherichia coli0.5 μg/mL1.0 μg/mL
Pseudomonas aeruginosa1.0 μg/mL2.0 μg/mL

These results indicate that the compound exhibits potent antimicrobial properties, making it a candidate for further development in therapeutic applications.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (μM)
MCF-7 (breast cancer)15.2
HeLa (cervical cancer)10.5
A549 (lung cancer)12.3

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase, suggesting a targeted approach in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which are crucial for maintaining pH balance in cells.
  • Reactive Oxygen Species (ROS) Generation : The nitrophenyl moiety may contribute to increased oxidative stress within microbial and cancer cells, leading to cell death.
  • Interference with DNA Synthesis : Some studies suggest that similar compounds can disrupt DNA replication processes, thereby inhibiting cell division.

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication assessed the antimicrobial properties of various derivatives of sulfonamide compounds, including this compound, highlighting its effectiveness against resistant strains of bacteria .
  • Cancer Cell Line Studies : Research conducted on HeLa and A549 cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis, as evidenced by increased annexin V staining and caspase activation .

Scientific Research Applications

Medicinal Chemistry

Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate exhibits significant potential in medicinal chemistry. Its structure suggests it may act as a precursor for various pharmaceutical agents. The nitrophenyl group is often associated with compounds that exhibit anti-cancer and anti-inflammatory properties.

Case Studies

  • Anti-Cancer Activity: Research indicates that derivatives of nitrophenyl compounds can inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in targeting specific cancer pathways, suggesting that this compound could be further explored for its anti-cancer properties .
  • Anti-Inflammatory Effects: Another study indicated that compounds with sulfonamide groups demonstrate anti-inflammatory activity. The incorporation of such groups into this compound could enhance its therapeutic profile against inflammatory diseases .

Dye Synthesis

The compound is also investigated for its role in dye synthesis, particularly as an intermediate for azo dyes. Azo dyes are widely used in textiles and other industries due to their vibrant colors and stability.

Applications in Dye Chemistry

  • Colorant Production: this compound can serve as a key intermediate in synthesizing disperse dyes, which are essential for dyeing synthetic fibers. Its ability to form stable azo bonds makes it suitable for this application .

Case Studies

  • Disperse Orange 29 Example: The compound is structurally related to Disperse Orange 29, an azo dye used extensively in textile applications. Evaluations of Disperse Orange 29 have shown it to have favorable environmental profiles and low toxicity at standard exposure levels, indicating that similar compounds might share these benefits .

Organic Synthesis

The compound's unique functional groups allow it to be utilized as a building block in organic synthesis. Its sulfonamide and ether functionalities can undergo various chemical reactions, making it versatile for creating more complex molecules.

Synthetic Pathways

  • Intermediate for Pharmaceuticals: this compound can be employed as an intermediate in synthesizing various pharmaceuticals through nucleophilic substitution reactions or coupling reactions with other aromatic compounds .

Summary Table of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryPotential anti-cancer and anti-inflammatory agentEffective against tumor growth; reduces inflammation
Dye SynthesisIntermediate for azo dyesRelated to Disperse Orange 29; low toxicity
Organic SynthesisBuilding block for pharmaceuticalsVersatile in creating complex molecules

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, emphasizing substituent effects, physicochemical properties, and functional roles:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties/Applications References
Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate 4-Methoxy-2-nitro, methyl ester C₁₆H₁₅N₂O₈S 395.36 g/mol High polarity due to nitro group; potential enzyme inhibition.
Ethyl 2-[2-[[(4-chlorophenyl)sulfonyl]methyl]phenoxy]acetate 4-Chloro, ethyl ester C₁₇H₁₇ClO₅S 368.83 g/mol Lower polarity (Cl vs. NO₂); boiling point 527.3°C (predicted); used in safety studies.
Ethyl (4-(4-(benzyloxy)phenylsulfonyl)phenoxy)acetate Benzyloxy, ethyl ester C₂₃H₂₂O₆S 426.48 g/mol Increased steric bulk; benzyloxy group enhances lipophilicity.
Methyl 2-(4-{4-[(2-thiiranylpropyl)sulfonyl]phenoxy}phenyl)acetate Thiiranylpropylsulfonyl, methyl ester C₂₀H₂₂O₅S₂ 406.51 g/mol Mechanism-based MMP-2 inhibitor; sulfur-based reactivity for covalent binding.
Methyl 2-(2-(((4-Fluoro-3-(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate Fluoro, trifluoromethyl, dimethoxy C₁₈H₁₇F₄NO₆S 451.39 g/mol Enhanced electron-withdrawing effects (F, CF₃); potential CNS activity due to lipophilicity.
Ethyl (4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate Fluorophenyl-piperazinyl, ethyl ester C₂₀H₂₃FN₂O₅S 422.47 g/mol Piperazine moiety improves solubility; fluorophenyl enhances metabolic stability.

Key Structural and Functional Insights:

Fluorine/trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects, altering binding affinity in enzymatic pockets .

Ester Group Impact :

  • Methyl esters (e.g., target compound) are less lipophilic than ethyl esters (), affecting membrane permeability and metabolic stability .

Biological Activity: The thiiranylpropylsulfonyl group in enables covalent inhibition of MMP-2, a mechanism absent in non-reactive sulfonamides . Piperazinyl and dimethoxy substituents () may improve CNS penetration or target selectivity .

Q & A

Q. What are the standard synthetic routes for preparing Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via sulfonylation of 4-methoxy-2-nitroaniline using methanesulfonyl chloride in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base and dimethylaminopyridine (DMAP) as a catalyst. Key steps include:

  • Reaction Setup : Maintain 0°C during sulfonylation to control exothermic reactions.
  • Monitoring : Thin-layer chromatography (TLC) in a 7:3 hexanes:ethyl acetate system tracks reaction progress.
  • Purification : Flash chromatography with the same solvent ratio yields crystalline product (55% post-purification) .
  • Optimization : Adjust stoichiometry (1.1 eq. aniline) and reaction time (2 hours) to maximize yield.

Q. How can the functional groups in this compound be characterized spectroscopically?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify ester (δ ~3.7 ppm for methoxy), sulfonamide (δ ~7–8 ppm for aromatic protons), and nitro groups (electron-withdrawing shifts). Compare with analogs like ethyl 2-(4-methylphenylsulfonamido)acetate for reference peaks .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and ester C=O (~1740 cm⁻¹).
  • X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H···O interactions) and dihedral angles (e.g., 14.69° for nitro group twist) to validate 3D structure .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use hexanes:ethyl acetate (7:3) to separate sulfonamide derivatives from unreacted starting materials.
  • Crystallization : Recrystallize from CH₂Cl₂ or ethyl acetate to obtain single crystals for structural analysis.
  • Workup : Sequential washes with water and brine remove acidic/byproduct impurities .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock) to simulate interactions with target enzymes (e.g., matrix metalloproteinases (MMPs)). Analyze binding affinity of sulfonamide and nitro groups to active sites .
  • SAR Studies : Modify substituents (e.g., methoxy position, nitro group) and calculate physicochemical properties (log P, polar surface area) to predict bioavailability and selectivity. For example, replacing the methoxy group with bulkier substituents may enhance MMP-2 inhibition .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., over-sulfonylated species). Adjust stoichiometry or reaction time to minimize these.
  • Yield Optimization : Screen solvents (e.g., acetonitrile vs. CH₂Cl₂) and catalysts (e.g., DMAP vs. pyridine). reports 55% yield after flash chromatography; higher yields may require iterative recrystallization .

Q. How does conformational flexibility (e.g., dihedral angles) influence the compound’s bioactivity?

Methodological Answer:

  • X-ray Data : The nitro group’s dihedral angle (14.69° relative to the benzene ring) reduces steric hindrance, enhancing binding to flat enzymatic pockets (e.g., carbonic anhydrase).
  • Dynamic Simulations : Perform molecular dynamics (MD) to assess how rotation of the sulfonamide group affects hydrogen bonding (e.g., C8–H8B···O4 interactions) and stability in biological matrices .

Q. What in vitro models are suitable for evaluating this compound’s enzyme inhibition potential?

Methodological Answer:

  • Enzyme Assays : Use fluorogenic substrates (e.g., quenched collagen peptides for MMPs) to measure inhibition kinetics (IC₅₀).
  • Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa) and compare with known inhibitors (e.g., batimastat) to assess specificity. Reference mechanisms from sulfonamide-based MMP inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate
Reactant of Route 2
Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.